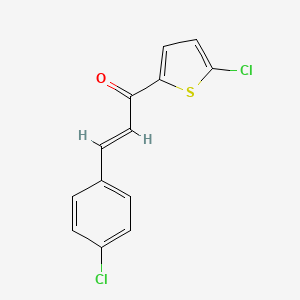

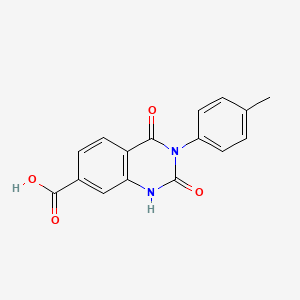

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

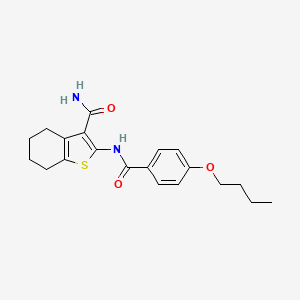

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one, also known as Clomazone, is a herbicide used to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazoles and is classified as a group C herbicide by the United States Environmental Protection Agency (EPA).

科学的研究の応用

Molecular Structure and Spectroscopic Analysis : This compound has been synthesized and characterized, with studies focusing on its molecular structure using techniques like FT-IR, FT-Raman, and UV–Vis spectroscopy. The analyses provide insights into its structural properties and vibrational wavenumbers, contributing to a deeper understanding of its chemical behavior (Thamarai et al., 2020).

Nonlinear Optical Properties : Research has shown that this compound exhibits notable nonlinear optical (NLO) properties. These properties are important for applications in photonics and optoelectronics. The first hyperpolarizability of a related compound has been found to be significantly higher than that of standard NLO materials, indicating potential for advanced optical applications (Najiya et al., 2014).

Crystallographic Studies : Crystal structure analysis of derivatives of this compound has been conducted, revealing details about the spatial arrangement of molecules, dihedral angles, and intermolecular interactions. This information is crucial for understanding the compound's properties and potential applications in material science (Jasinski et al., 2009).

Antimicrobial and Antifungal Activity : Some derivatives have been evaluated for their antimicrobial properties. Interestingly, certain compounds have shown significant antifungal activity, which could be of interest in the development of new antifungal agents (Pant et al., 2008).

Electrochemical and Photochromic Behavior : Studies have investigated the electrochemical properties and photochromic behavior of derivatives, which are relevant for their use in photoresponsive materials. These properties are influenced by the position of substituent atoms in the molecular structure (Fan et al., 2008).

Potential in Organic Semiconductor Devices : The charge transport properties of certain derivatives have been explored, suggesting their potential as materials in organic semiconductor devices. This includes insights into electron and hole transport mechanisms (Shkir et al., 2019).

Hirshfeld Surface Analysis : Some studies have utilized Hirshfeld surface analysis to quantify intermolecular interactions in the crystal structures of derivatives. This analysis helps in understanding the molecular packing and its implications for material properties (Murthy et al., 2018).

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-10-4-1-9(2-5-10)3-6-11(16)12-7-8-13(15)17-12/h1-8H/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHJQGCDODCOQA-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)

![N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2483345.png)